molecular formula C5H6N2O3 B12843929 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide

3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide

Katalognummer: B12843929
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: ARIYZGIPQUZDPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide: is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring systems containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the third position, a formyl group at the fourth position, and an oxide group at the second position of the oxadiazole ring. The unique structure of this compound makes it of interest in various fields, including material science, medicinal chemistry, and high-energy materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with formylhydrazine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions .

Industry: In industry, this compound is used in the production of high-energy materials and explosives. Its stability and energetic properties make it suitable for applications in propellants and pyrotechnics .

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can interact with aromatic residues through π-π stacking interactions, further enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H6N2O3

Molekulargewicht

142.11 g/mol

IUPAC-Name

4-ethyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carbaldehyde

InChI

InChI=1S/C5H6N2O3/c1-2-5-4(3-8)6-10-7(5)9/h3H,2H2,1H3

InChI-Schlüssel

ARIYZGIPQUZDPC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=[N+](ON=C1C=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.